

# Anipamil Demonstrates Efficacy in Reducing Anginal Episodes Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025



A pivotal clinical trial has provided evidence for the efficacy of **anipamil**, a phenylalkylamine calcium antagonist, in the treatment of stable angina pectoris. The randomized, double-blind, placebo-controlled, cross-over study revealed that **anipamil** significantly reduces the frequency of angina attacks and the need for rescue medication compared to placebo.[1]

This comparison guide presents the available clinical trial data for **anipamil** in the management of angina pectoris, offering researchers, scientists, and drug development professionals a concise overview of its performance against a placebo. The guide includes a summary of the quantitative outcomes, a detailed look at the experimental protocol, and a diagram of the drug's proposed mechanism of action.

### **Quantitative Data Summary**

The primary clinical trial data for **anipamil** in stable angina pectoris is derived from a study involving 19 patients.[1][2] Participants received two different daily doses of **anipamil** (80 mg and 160 mg) and a placebo, each for a three-week period in a cross-over design.[1] The key findings from this study are summarized in the tables below.

Table 1: Efficacy of **Anipamil** in Reducing Angina Pectoris Episodes and Glycerol Nitrate Consumption



| Treatment Group      | Reduction in Angina<br>Pectoris Attacks (vs.<br>Placebo) | Reduction in Glycerol<br>Nitrate Consumption (vs.<br>Placebo) |
|----------------------|----------------------------------------------------------|---------------------------------------------------------------|
| Anipamil 80 mg o.d.  | Statistically Significant (p < 0.05)[1]                  | Statistically Significant (p < 0.01)[1]                       |
| Anipamil 160 mg o.d. | Statistically Significant (p < 0.001)[1]                 | Statistically Significant (p < 0.001)[1]                      |

Note: Specific mean values for the number of angina attacks and glycerol nitrate consumption were not available in the reviewed literature.

Table 2: Effect of Anipamil on Myocardial Ischemia and Exercise Tolerance

| Parameter                                                          | Placebo | Anipamil 80 mg<br>o.d.                  | Anipamil 160 mg<br>o.d.                 |
|--------------------------------------------------------------------|---------|-----------------------------------------|-----------------------------------------|
| Total Duration of Transient Myocardial Ischemia (minutes over 24h) | 2263[2] | 712 (p < 0.001 vs.<br>Placebo)[2]       | 913 (p < 0.001 vs.<br>Placebo)[2]       |
| Increase in Exercise<br>Load at Start of<br>Angina (vs. Placebo)   | -       | Statistically Significant (p < 0.01)[1] | Statistically Significant (p < 0.05)[1] |

# **Experimental Protocol**

The clinical investigation of **anipamil** for stable angina pectoris was conducted as a randomized, double-blind, placebo-controlled, cross-over study.[1]

Study Population: The study enrolled 19 patients with a diagnosis of stable angina pectoris for at least two months.[1][2] Inclusion criteria required patients to have an exercise test demonstrating  $\geq 0.1$ -mV horizontal or downsloping ST-segment depression limited by angina, and a history of at least 10 angina attacks during a three-week single-blind run-in period with a placebo.[1][2]







Treatment Regimen: The study consisted of three-week treatment periods where patients received either **anipamil** 80 mg once daily, **anipamil** 160 mg once daily, or a placebo in a randomized order.[1][2]

Efficacy Assessments: At the conclusion of each treatment period, the following assessments were performed:

- Exercise Tolerance Test: To measure the exercise load (in Watts) at which angina commenced.[1]
- 24-hour Ambulatory Electrocardiogram (ECG) Monitoring: To determine the total duration of transient myocardial ischemia.
- Patient Diaries: To record the number of angina pectoris attacks and the consumption of glycerol nitrate tablets.[1]

Safety Profile: The reviewed literature states that "Few adverse events were reported," suggesting a favorable safety profile for **anipamil** in the study population.[1] However, a detailed breakdown of the nature and incidence of these adverse events was not available.

### **Mechanism of Action**

**Anipamil** is a phenylalkylamine calcium channel blocker, analogous to verapamil. Its therapeutic effect in angina pectoris is attributed to its ability to block L-type calcium channels in vascular smooth muscle and myocardial cells. This action leads to systemic vasodilation, reducing afterload on the heart, and coronary vasodilation, which increases myocardial oxygen supply. The overall effect is a reduction in myocardial oxygen demand and an alleviation of ischemic symptoms.





#### Click to download full resolution via product page

#### Anipamil's Mechanism of Action in Angina Pectoris



Click to download full resolution via product page

#### **Anipamil** Clinical Trial Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Efficacy of anipamil, a phenylalkylamine calcium antagonist, in treatment of angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anipamil prevents ST depression in patients with stable angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anipamil Demonstrates Efficacy in Reducing Anginal Episodes Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619871#anipamil-s-clinical-trial-results-for-angina-pectoris-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com